Rodocaine
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Overview
Description
. This compound is suitable for both topical use and injection. It is known for its potential as an anesthetic agent in antimicrobial compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rodocaine involves several key steps. One notable method includes the enantioselective hydroazidation process, which utilizes the Corey-Seebach reaction as a crucial step . The Corey-Seebach reagent is formed by the reaction of an aldehyde or a ketone with 1,3-propane-dithiol under acidic conditions, followed by deprotonation with n-butyllithium
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high yield and purity. The process may include steps such as solvent evaporation, solid-state grinding, and liquid-assisted grinding . These methods are designed to optimize the efficiency and scalability of this compound production.
Chemical Reactions Analysis
Types of Reactions
Rodocaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Rodocaine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Primarily used as a local anesthetic in ophthalmology and other medical fields. It is also being explored for its potential use in antimicrobial compositions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Rodocaine exerts its effects by inhibiting sodium ion channels in neuronal cell membranes . By blocking these channels, this compound prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of nerve impulses . This action results in the numbing of sensations and provides local anesthesia.
Comparison with Similar Compounds
Rodocaine is similar to other local anesthetics such as lidocaine, bupivacaine, and tetracaine. it has unique properties that distinguish it from these compounds:
Lidocaine: Like this compound, lidocaine is a local anesthetic that blocks sodium channels.
Bupivacaine: This compound is known for its longer duration of action compared to this compound and is often used in epidural anesthesia.
Tetracaine: Tetracaine is a more potent local anesthetic than this compound but has a higher risk of toxicity.
This compound’s unique combination of efficacy and safety makes it a valuable compound in both medical and industrial applications.
Properties
CAS No. |
39489-97-9 |
---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |
InChI Key |
ICLIXBRUSBYXEV-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origin of Product |
United States |
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